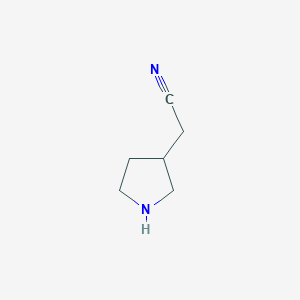
2-(Pyrrolidin-3-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-3-yl)acetonitril ist eine chemische Verbindung, die einen Pyrrolidinring aufweist, der an eine Acetonitrilgruppe gebunden ist. Der Pyrrolidinring ist ein fünf-gliedriger, stickstoffhaltiger Heterocyclus, der ein häufiges Strukturmotiv in vielen biologisch aktiven Verbindungen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Pyrrolidin-3-yl)acetonitril beinhaltet typischerweise die Reaktion von Pyrrolidin mit Acetonitril unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung einer Base wie Natriumhydrid, um das Pyrrolidin zu deprotonieren, gefolgt von der Zugabe von Acetonitril. Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 2-(Pyrrolidin-3-yl)acetonitril skalierbarere Verfahren wie die kontinuierliche Fließsynthese umfassen. Dieser Ansatz ermöglicht die effiziente Produktion großer Mengen der Verbindung bei gleichzeitiger Aufrechterhaltung hoher Reinheit und Ausbeute. Die Verwendung von automatisierten Systemen und optimierten Reaktionsbedingungen kann die Effizienz des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Pyrrolidin-3-yl)acetonitril kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitriloxid zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin umwandeln.
Substitution: Die Nitrilgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen mit der Nitrilgruppe reagieren.
Wichtigste gebildete Produkte
Oxidation: Nitriloxid.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-3-yl)acetonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzym-Wechselwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(Pyrrolidin-3-yl)acetonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Pyrrolidinring kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität beeinflussen. Die Nitrilgruppe kann auch an chemischen Reaktionen teilnehmen, die die biologische Aktivität der Verbindung verändern. Diese Wechselwirkungen können verschiedene biochemische Wege beeinflussen und zu den beobachteten Wirkungen der Verbindung führen.
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-3-YL)acetonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The nitrile group can also participate in chemical reactions that modify the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidin: Eine einfachere Verbindung mit einer ähnlichen Ringstruktur, aber ohne die Nitrilgruppe.
Pyrrolidinon: Enthält eine Carbonylgruppe anstelle einer Nitrilgruppe.
Pyrrolidin-2-on: Ein weiteres Derivat mit verschiedenen funktionellen Gruppen, die an den Pyrrolidinring gebunden sind.
Einzigartigkeit
2-(Pyrrolidin-3-yl)acetonitril ist durch das Vorhandensein sowohl des Pyrrolidinrings als auch der Nitrilgruppe einzigartig. Diese Kombination funktioneller Gruppen verleiht der Verbindung unterschiedliche chemische Eigenschaften und Reaktivität, was sie für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C6H10N2 |
|---|---|
Molekulargewicht |
110.16 g/mol |
IUPAC-Name |
2-pyrrolidin-3-ylacetonitrile |
InChI |
InChI=1S/C6H10N2/c7-3-1-6-2-4-8-5-6/h6,8H,1-2,4-5H2 |
InChI-Schlüssel |
ZKKCALAGXBADEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
![methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B12287573.png)
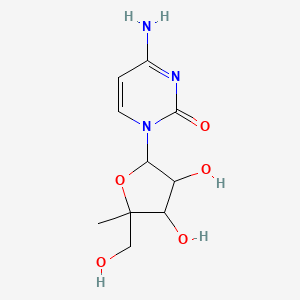
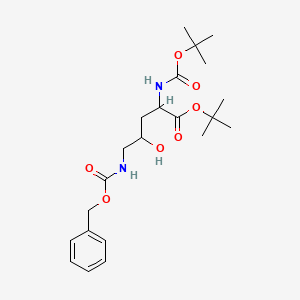
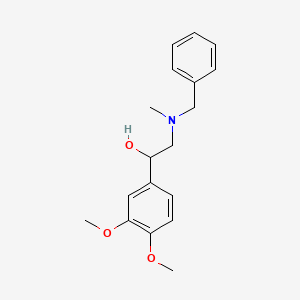
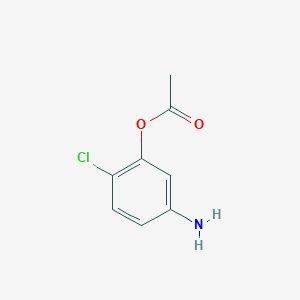
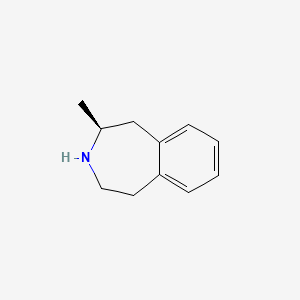
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)
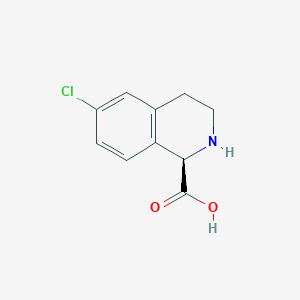

![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)


